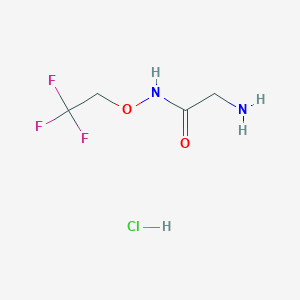

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride

Description

Properties

Molecular Formula |

C4H8ClF3N2O2 |

|---|---|

Molecular Weight |

208.57 g/mol |

IUPAC Name |

2-amino-N-(2,2,2-trifluoroethoxy)acetamide;hydrochloride |

InChI |

InChI=1S/C4H7F3N2O2.ClH/c5-4(6,7)2-11-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H |

InChI Key |

YNDNXKLIYFRIOF-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NOCC(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride involves several steps:

Synthesis of 2,4,6-trifluorobenzoic acid: This is achieved by reacting 2,4,6-trifluorobenzoyl chloride with acetic anhydride.

Formation of 2-amino-N-(2,2,2-trifluoroethoxy)acetic acid: The trifluorobenzoic acid is then reacted with glycine in the presence of sodium carbonate to form 2-amino-N-(2,2,2-trifluoroethoxy)acetic acid.

Conversion to hydrochloride salt: Finally, the 2-amino-N-(2,2,2-trifluoroethoxy)acetic acid is treated with hydrochloric acid to yield 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Condensation Reactions: It can react with aldehydes and ketones to form imines and enamines.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Condensation: Reagents such as aldehydes or ketones, often in the presence of a catalyst like pyridine or triethylamine.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products include substituted amides and esters.

Condensation: Products include imines and enamines.

Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is widely used in scientific research due to its versatility:

Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of amides and esters.

Biology: It is used in the synthesis of bioactive molecules and as an intermediate in the production of pharmaceuticals.

Medicine: The compound is a key intermediate in the synthesis of drugs, including those used for treating parasitic infections.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride involves its interaction with various molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It can inhibit or activate specific biochemical pathways, leading to its desired effects in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Fluorinated Substituents

2-Amino-N-(2,2-Difluoroethyl)Acetamide Hydrochloride

2-Chloro-N-[2-(Trifluoromethoxy)Phenyl]Acetamide

Pharmacologically Active Analogues

2-Amino-N-(1,2-Diphenylethyl)Acetamide Hydrochloride (FPL 13950)

- Molecular Formula : C₁₆H₁₇ClN₂O

- Key Features :

- Comparison :

Remacemide Hydrochloride

Table 1: Physicochemical Properties

Research Findings and Implications

- Metabolic Stability: The trifluoroethyl group in 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride enhances resistance to enzymatic degradation compared to difluoroethyl analogues .

- Agrochemical Utility : Its electron-withdrawing trifluoroethoxy group improves reactivity in cyclization reactions for pesticide synthesis .

- Limitations : Lower bioavailability compared to diphenylethyl derivatives due to reduced lipophilicity .

Biological Activity

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride (commonly referred to as 2-ANTA HCl) is a chemical compound with the molecular formula and a molecular weight of approximately 192.57 g/mol. This compound has garnered attention for its potential applications in pharmaceutical synthesis and biological activity, particularly as an intermediate in the production of various bioactive compounds.

Applications in Synthesis

The compound is primarily utilized as a reactant in organic synthesis. Notably:

- Synthesis of Isoxazoline Indolizine Amides : 2-ANTA HCl has been employed in the preparation of complex heterocyclic compounds that exhibit various biological activities .

- Intermediate for Fluralaner : It serves as a key intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide that acts by interfering with GABA-gated chloride ion channels . This mechanism highlights its potential relevance in neuropharmacology.

Case Studies and Synthesis Pathways

-

Synthesis Methodology :

Step Reagents Conditions 1 Glycine (N-phthalyl protected) + Trifluoroethylamine Mild conditions 2 Deprotection agent (hydrated fibril) Room temperature to reflux - Purity Analysis :

Comparative Analysis with Similar Compounds

A comparative study of structurally similar compounds reveals unique features and potential advantages of 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Aminoacetamide | CHNO | Lacks trifluoromethyl group; simpler structure |

| N-(trifluoroethyl)acetamide | CHFNO | Similar trifluoromethyl group; no amino group |

| 2-Amino-N-(1,1-difluoroethyl)acetamide | CHClFNO | Contains difluoroethyl; different reactivity |

Safety and Handling

Due to its chemical nature, 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is classified as hazardous. Proper safety measures should be observed during handling to mitigate risks associated with exposure.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride?

- Methodological Answer : The compound is synthesized via a multi-step process involving amide formation and cyclization. A patented method (EP3150575 A1) describes enantiospecific phase-transfer cyclization using intermediates like 1-(3-chloro-5-trifluoromethyl-phenyl)-2,2,2-trifluoroethanone and hydroxylamine sulfate . Another route involves reacting 2-chloroacetyl chloride with trifluoroethylamine under controlled conditions, followed by hydrochlorination. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (0–5°C for exothermic steps), and purification via recrystallization .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization employs:

- NMR Spectroscopy : H and C NMR to confirm the trifluoroethoxy group and acetamide backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 192.57 g/mol for the hydrochloride form) .

- Elemental Analysis : To validate purity (≥97%) and stoichiometry .

Q. What are the primary research applications of this compound?

- Methodological Answer : It serves as a critical intermediate in synthesizing fluralaner , a potent insecticide targeting GABA receptors in pests. Its trifluoroethoxy group enhances lipophilicity, improving bioavailability in agricultural formulations . Additional applications include:

- Pharmacological Probes : Studying GABA receptor interactions in neurochemical assays.

- Fluorinated Building Blocks : For developing bioactive molecules in medicinal chemistry .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence pharmacological activity and selectivity?

- Methodological Answer : The trifluoroethoxy group increases lipophilicity (logP ~1.8), enhancing membrane permeability and target engagement. In fluralaner derivatives, this group improves selectivity for insect GABA receptors over mammalian counterparts by ~100-fold. Computational modeling (e.g., molecular docking) and comparative SAR studies with non-fluorinated analogs validate this mechanism .

Q. What experimental design challenges arise when working with this compound?

- Methodological Answer : Key challenges include:

- Hygroscopicity : The hydrochloride form absorbs moisture, requiring storage in desiccated environments (<5% RH) and handling under inert gas (e.g., argon) .

- Reaction Sensitivity : The trifluoroethoxy group is susceptible to hydrolysis under basic conditions. Reactions must be conducted at neutral pH (6.5–7.5) with rigorous temperature monitoring .

- Analytical Interference : Fluorine atoms cause splitting in NMR spectra; deuterated solvents (e.g., DMSO-d6) and decoupling techniques are recommended .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Model Systems : Insect vs. mammalian cell assays (e.g., Sf9 vs. HEK293 cells). Standardize models using OECD guidelines for insecticide testing .

- Solubility Variations : Use co-solvents (e.g., DMSO ≤1% v/v) to ensure consistent dissolution in aqueous buffers.

- Data Normalization : Express activity relative to positive controls (e.g., fipronil for GABA inhibition) to account for inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.